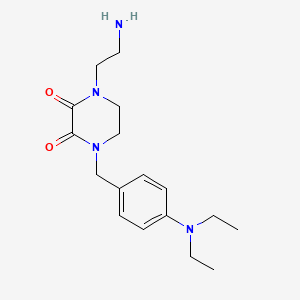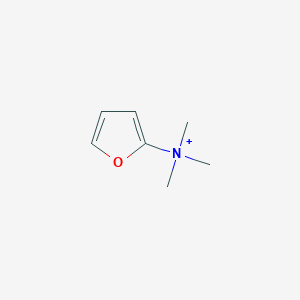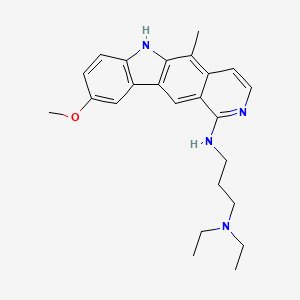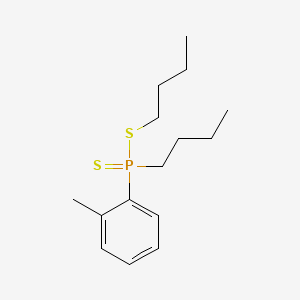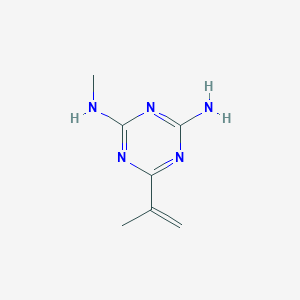![molecular formula C17H22N2O B14454075 1,3-Bis[methyl(phenyl)amino]propan-2-ol CAS No. 77893-38-0](/img/structure/B14454075.png)
1,3-Bis[methyl(phenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[methyl(phenyl)amino]propan-2-ol is an organic compound with the molecular formula C17H22N2O It is a secondary amine and an alcohol, characterized by the presence of two phenyl groups attached to nitrogen atoms and a hydroxyl group on the second carbon of the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis[methyl(phenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with aniline derivatives in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[methyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[methyl(phenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[methyl(phenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[(1-methylethyl)amino]propan-2-ol: Similar structure but with isopropyl groups instead of phenyl groups.
Bisoprolol: A beta-blocker with a similar core structure but different substituents.
Uniqueness
1,3-Bis[methyl(phenyl)amino]propan-2-ol is unique due to its combination of phenyl groups and hydroxyl functionality, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77893-38-0 |
|---|---|
Fórmula molecular |
C17H22N2O |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
1,3-bis(N-methylanilino)propan-2-ol |
InChI |
InChI=1S/C17H22N2O/c1-18(15-9-5-3-6-10-15)13-17(20)14-19(2)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
Clave InChI |
KQJXCSNKBCPESU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(CN(C)C1=CC=CC=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



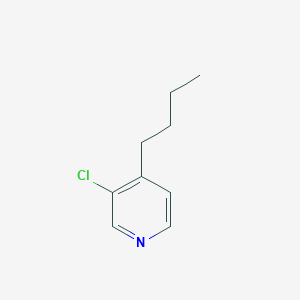
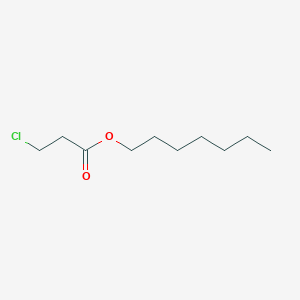
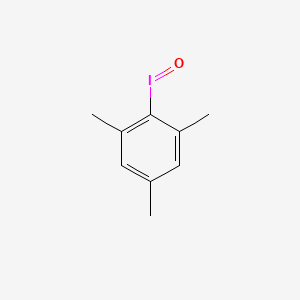
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
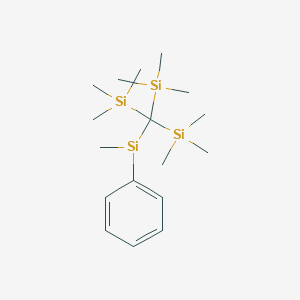
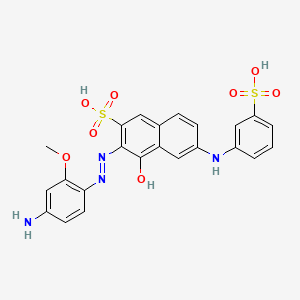
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
